2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide is a member of fluorenes.
Scientific Research Applications
DNA-Drug Interaction
Research on similar fluorenone and piperazine derivatives has been conducted in the context of DNA-drug interactions. For example, 2,7-bis[(diethylamino)-ethoxy]-fluoren-9-one dihydrochloride and related compounds were studied using surface plasmon resonance for their binding to DNA. This research highlights the potential of fluorenone and piperazine derivatives in the study of DNA-binding drugs, which could be relevant for 2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide (Bischoff et al., 1998).
Metabolism and Metabolite Identification
Studies on similar compounds, such as N-(9H-fluoren-2yl)-acetamide, have led to the identification of metabolites like N-(9-hydroxy-9H-fluoren-2yl)-acetamide and N-(9-oxo-9H-fluoren-2yl)-acetamide. This research is crucial for understanding the metabolic pathways and potential metabolites of related compounds, which may include this compound (Benkert et al., 1975).
Memory Enhancement Potential
The synthesis and effects on memory ability have been studied for compounds with structures similar to this compound. For instance, piperazin-1-yl 2-(1-pyridin-2-yl-ethoxy) acetamide was synthesized and found to affect memory in mice, indicating the potential for related compounds in memory research (Li Ming-zhu, 2008).
Antitumor Activity
Research on phthalazine derivatives with structures similar to the compound has shown significant antiproliferative activity. These findings suggest the potential for this compound in antitumor applications (Jingchao Xin et al., 2018).
Antimicrobial Activity
Some fluorene derivatives have been synthesized and evaluated for their antimicrobial activities. The research in this area highlights the potential use of fluorene-based compounds, including this compound, in antimicrobial applications (Turan-Zitouni et al., 2007).
Properties
Molecular Formula |
C26H27N3O2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[4-(9H-fluoren-9-yl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C26H27N3O2/c1-31-20-12-10-19(11-13-20)27-25(30)18-28-14-16-29(17-15-28)26-23-8-4-2-6-21(23)22-7-3-5-9-24(22)26/h2-13,26H,14-18H2,1H3,(H,27,30) |
InChI Key |
ACUVUDWJWJUPDC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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